molecular formula C14H9N3O4 B2753600 (5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid CAS No. 96983-28-7

(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid

Cat. No. B2753600
CAS RN: 96983-28-7
M. Wt: 283.243
InChI Key: IHUIHFKBCYOUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid” is a chemical compound with the linear formula C9H6N2O4 . It has a molecular weight of 206.159 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available in the current resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of pyrrolopyrazine derivatives, such as (5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid, involves starting materials like 3-amino pyridine and 3-amino pyrazine, which are converted into pyrrolyl derivatives. These compounds are then subjected to cyclizations to afford the title compounds. Proton nuclear magnetic resonance spectra of these compounds are studied to understand their molecular properties (Lancelot, Ladurée, & Robba, 1985).

Potential Pharmacological Applications

  • Certain pyrrolizine derivatives, including structurally related compounds, have been studied for their pharmacological profiles, demonstrating dual inhibition of the enzymes cyclo-oxygenase and 5-lipoxygenase. These compounds have shown potential antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal models, indicating their potential for drug development (Laufer, Tries, Augustin, & Dannhardt, 1994).

Materials Science Applications

  • Pyrazoline derivatives have been explored for their corrosion inhibition properties on mild steel in hydrochloric acid solution. These studies reveal that such compounds can significantly enhance corrosion resistance, showcasing their potential application in industrial materials protection (Lgaz et al., 2020).

Antimicrobial and Analgesic Activities

  • Research into pyrazole-4-carbaldehyde derivatives has demonstrated pronounced antimicrobial and analgesic activities. These compounds exhibit high receptor affinity and potential for developing new therapeutic agents (Jayanna et al., 2013).

Molecular Docking and Antioxidant Activity

  • Studies on pyrazole-based heterocycles using a furanone building block have highlighted the synthesis of compounds with significant antioxidant activities. Such research underscores the potential of these compounds in developing new antioxidant agents (Youssef et al., 2023).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with appropriate safety measures. For example, a related compound, 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, structural analysis, and potential biological activity. Given the activity of related compounds, it may be of interest in the development of selective CDK2 inhibitors .

properties

IUPAC Name

2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-12-9-10(16-7-6-15-9)13(19)17(12)11(14(20)21)8-4-2-1-3-5-8/h1-7,11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUIHFKBCYOUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=NC=CN=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.